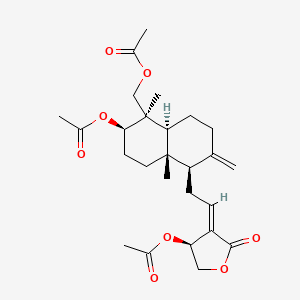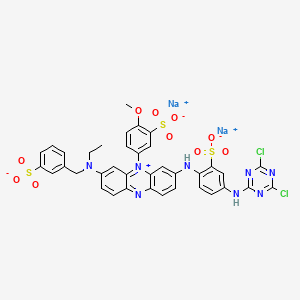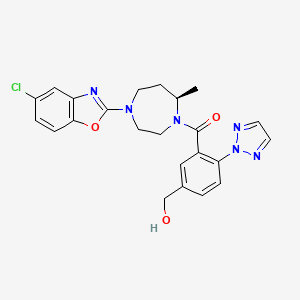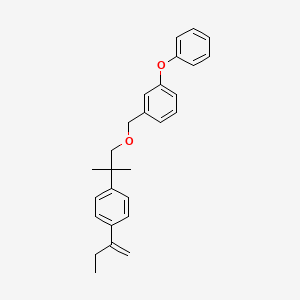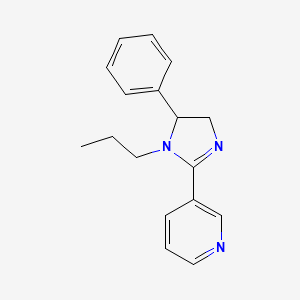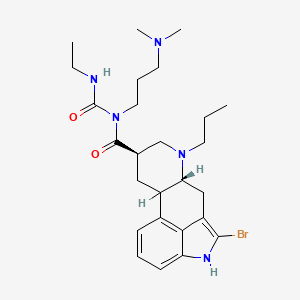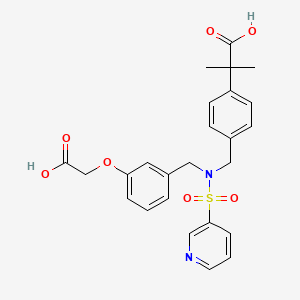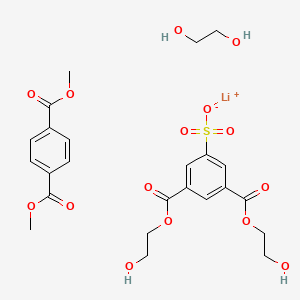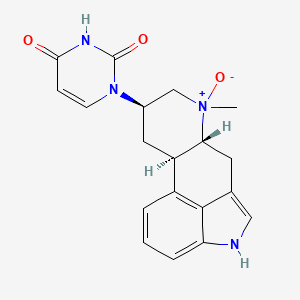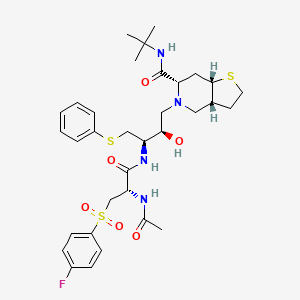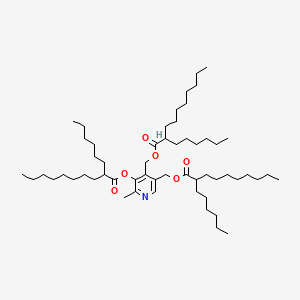
(S)-(+)-Lysine salt of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid is a chiral compound with significant applications in various scientific fields. This compound is notable for its unique structural features, including the presence of difluorobiphenyl and oxobutanoic acid moieties, which contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid typically involves several key steps:
-
Formation of the Biphenyl Core: : The initial step involves the synthesis of the 2’,4’-difluorobiphenyl core. This can be achieved through a Suzuki coupling reaction between 2,4-difluorophenylboronic acid and a suitable aryl halide under palladium-catalyzed conditions.
-
Introduction of the Oxobutanoic Acid Moiety: : The next step is the introduction of the oxobutanoic acid group. This can be accomplished through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and the difluorobiphenyl intermediate.
-
Chiral Resolution: : The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Formation of the Lysine Salt: : Finally, the (S)-enantiomer is reacted with lysine to form the lysine salt. This step typically involves mixing the (S)-enantiomer with lysine in an appropriate solvent and isolating the resulting salt through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for coupling and acylation reactions, as well as automated systems for chiral resolution and salt formation to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorobiphenyl moiety is crucial for its binding affinity, while the oxobutanoic acid group influences its reactivity and stability.
類似化合物との比較
Similar Compounds
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid: The parent compound without the lysine salt.
®-(-)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid: The enantiomeric form.
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutanoic acid: A reduced form without the oxo group.
Uniqueness
(S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid is unique due to its chiral nature and the presence of both lysine and difluorobiphenyl moieties. These features confer specific binding properties and biological activities that distinguish it from similar compounds.
This detailed overview provides a comprehensive understanding of (S)-(+)-Lysine salt of 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
特性
CAS番号 |
161692-95-1 |
|---|---|
分子式 |
C23H28F2N2O5 |
分子量 |
450.5 g/mol |
IUPAC名 |
(2S)-2,6-diaminohexanoic acid;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C17H14F2O3.C6H14N2O2/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;7-4-2-1-3-5(8)6(9)10/h2-7,9-10H,8H2,1H3,(H,21,22);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChIキー |
UQANTCBTGSTEGV-ZSCHJXSPSA-N |
異性体SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


